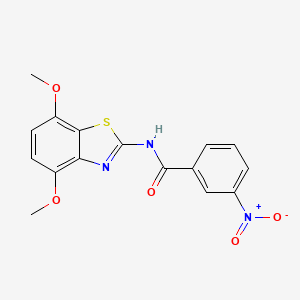![molecular formula C10H13N5S B2666641 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine CAS No. 1281001-92-0](/img/structure/B2666641.png)
4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine” belongs to the class of organic compounds known as pyrazolopyrimidines . These structures exhibit promising pharmacological properties including anti-proliferative and antitumor activity .
Synthesis Analysis
The synthesis of this compound involves the formation of pyrazol-3-one substrates . The yield of the synthesis process is around 62% . The NMR data provides further insights into the structure of the compound .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazolo[3,4-d]pyrimidine core. This structure is an isostere of purines, making it a versatile drug-like fragment . The compound also bears a phenyl group at N-1 and p-C6H4 at C-6 .Chemical Reactions Analysis
The compound has been evaluated for its inhibitory activity against TRKA . It has shown acceptable activity with an IC50 value of 56 nM . It also inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .Scientific Research Applications
CDK2 Inhibitor in Cancer Treatment
The compound is a part of the pyrazolo[3,4-d]pyrimidine class of molecules which have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . Inhibition of CDK2 is a promising strategy for cancer treatment as it targets tumor cells selectively .
Cytotoxic Activity
The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, indicating its potential use in the treatment of breast and colon cancers . It also showed moderate activity against HepG-2, a liver cancer cell line .
Adenosine Receptor Antagonist
Pyrazolo[3,4-d]pyrimidines, the class of compounds to which “4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine” belongs, have been identified as a general class of adenosine receptor antagonists . Adenosine receptors play a key role in various physiological processes, and their antagonists have potential therapeutic applications in conditions like Parkinson’s disease, Alzheimer’s disease, pain, and inflammation .
Anti-tubercular Activity
1,2,3-Triazoles, a class of compounds related to pyrazolo[3,4-d]pyrimidines, have been reported to possess anti-tubercular activity . This suggests that “4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine” might also have potential applications in the treatment of tuberculosis .
Anti-HIV Activity
1,2,3-Triazoles have also been reported to possess anti-HIV activity . This suggests that “4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine” might have potential applications in the treatment of HIV .
Antifungal and Antibacterial Activities
1,2,3-Triazoles have been reported to possess antifungal and antibacterial activities . This suggests that “4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine” might have potential applications in the treatment of fungal and bacterial infections .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S/c1-14-9-8(6-13-14)10(12-7-11-9)15-2-4-16-5-3-15/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOYDSQUJDELEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2666560.png)
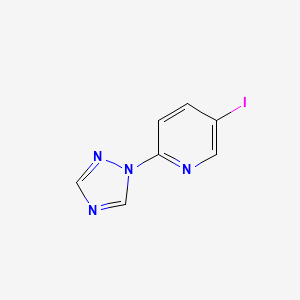


![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2666564.png)
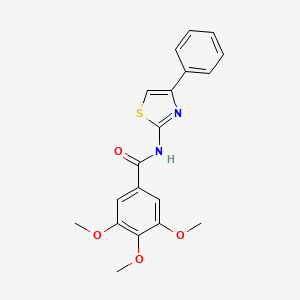
![N-benzyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2666566.png)
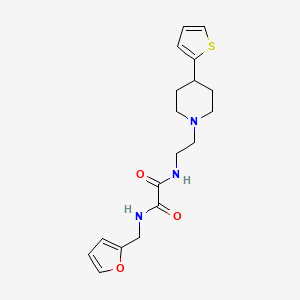
![1-(3,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2666570.png)

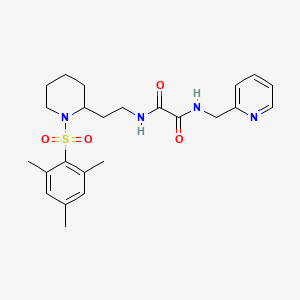
![3-{2-[7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-yl]-1,3-thiazol-4-yl}benzonitrile](/img/structure/B2666575.png)
